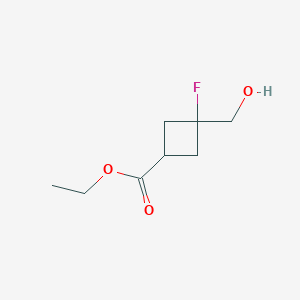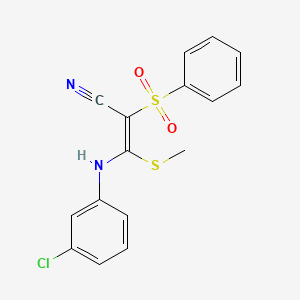
(Z)-2-(benzenesulfonyl)-3-(3-chloroanilino)-3-methylsulfanylprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(benzenesulfonyl)-3-(3-chloroanilino)-3-methylsulfanylprop-2-enenitrile, commonly referred to as Z-3-chloroanilino-3-methylsulfanylprop-2-enenitrile, is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile compound with properties that make it suitable for a variety of applications, such as synthesis, biological research, and drug development.
Wissenschaftliche Forschungsanwendungen
Z-3-chloroanilino-3-methylsulfanylprop-2-enenitrile has many applications in scientific research. It is a useful synthetic intermediate for the synthesis of various compounds, such as pharmaceuticals, insecticides, and agrochemicals. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of heterocyclic compounds. Additionally, it is used in the synthesis of polymers, dyes, and other materials.
Wirkmechanismus
The mechanism of action of Z-3-chloroanilino-3-methylsulfanylprop-2-enenitrile is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to have anti-inflammatory, anti-microbial, and anti-cancer properties.
Biochemical and Physiological Effects
Z-3-chloroanilino-3-methylsulfanylprop-2-enenitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to have anti-cancer properties, as it has been shown to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Z-3-chloroanilino-3-methylsulfanylprop-2-enenitrile in laboratory experiments has several advantages. It is a relatively inexpensive and easy to obtain compound. It is also a versatile compound that can be used in a variety of applications. However, it is important to note that the compound is not approved for human use and should not be used in any experiments involving human subjects. Additionally, it should be handled with caution, as it is a toxic compound.
Zukünftige Richtungen
There are many potential future directions for research involving Z-3-chloroanilino-3-methylsulfanylprop-2-enenitrile. One potential direction is to further investigate its anti-inflammatory, anti-microbial, and anti-cancer properties. Additionally, further research could be conducted to develop more efficient and cost-effective synthesis methods. Additionally, further research could be conducted to develop novel applications for the compound, such as in drug development. Finally, further research could be conducted to further elucidate the mechanism of action of the compound.
Synthesemethoden
Z-3-chloroanilino-3-methylsulfanylprop-2-enenitrile can be synthesized using a variety of methods. One common method is the reaction of 3-chloroaniline and 3-methylsulfanylprop-2-enenitrile in the presence of a base, such as pyridine or triethylamine. This reaction yields a mixture of the desired product, as well as unreacted 3-chloroaniline and 3-methylsulfanylprop-2-enenitrile. The mixture can then be purified by column chromatography to obtain the desired product.
Eigenschaften
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-(3-chloroanilino)-3-methylsulfanylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-22-16(19-13-7-5-6-12(17)10-13)15(11-18)23(20,21)14-8-3-2-4-9-14/h2-10,19H,1H3/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNPKJBUITUZOS-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)S(=O)(=O)C1=CC=CC=C1)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=C(/C#N)\S(=O)(=O)C1=CC=CC=C1)/NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

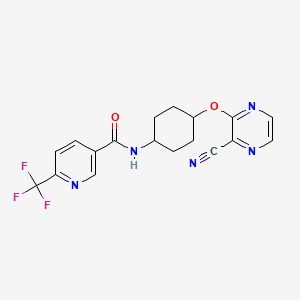
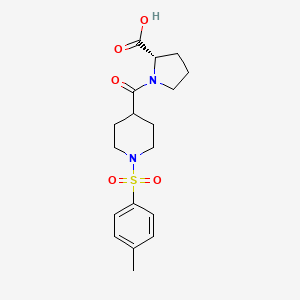
![3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2909853.png)
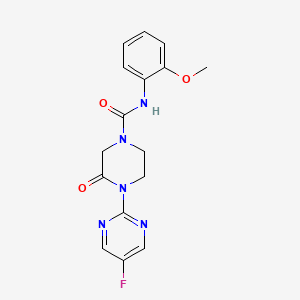
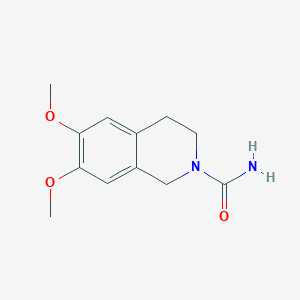
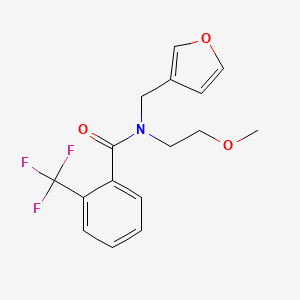
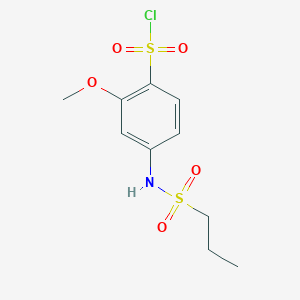
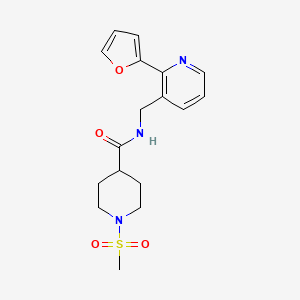
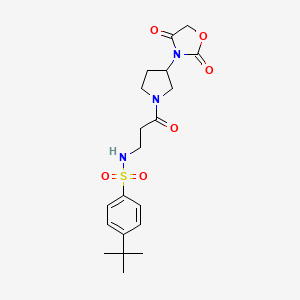
![2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2909865.png)
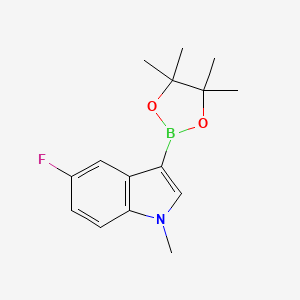
![Sodium;(3S,4S)-3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate](/img/structure/B2909868.png)
![2-[(1-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2909870.png)
